4-(3-Nitrophenyl)but-3-YN-1-OL
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Overview
Description
4-(3-Nitrophenyl)but-3-YN-1-OL is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a nitrophenyl group attached to a butyn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)but-3-YN-1-OL typically involves the reaction of 1-iodo-3-nitrobenzene with 3-butyn-1-ol. The reaction is carried out under specific conditions to ensure high yield and purity. For instance, the reaction may be catalyzed by a palladium complex in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)but-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-(3-aminophenyl)but-3-YN-1-OL.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-nitrophenyl)but-3-YN-1-one or 4-(3-nitrophenyl)but-3-YN-1-oic acid.
Reduction: Formation of 4-(3-aminophenyl)but-3-YN-1-OL.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(3-Nitrophenyl)but-3-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)but-3-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: A structurally similar compound with a hydroxyl group attached to a butynyl backbone.
4-(4-Nitrophenyl)but-3-YN-1-OL: A positional isomer with the nitro group attached to the para position of the phenyl ring.
Uniqueness
4-(3-Nitrophenyl)but-3-YN-1-OL is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
872188-86-8 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-(3-nitrophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9NO3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13)14/h3,5-6,8,12H,2,7H2 |
InChI Key |
ZPLYZUOJZSPUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CCCO |
Origin of Product |
United States |
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